molecular formula C12H13N3O4 B14931927 methyl 5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate

methyl 5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B14931927
M. Wt: 263.25 g/mol
InChI Key: RIMOGTPFDJYBSD-UHFFFAOYSA-N
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Description

Methyl 5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the furan moiety: The furan ring can be introduced via a nucleophilic substitution reaction where a furylmethylamine reacts with a suitable electrophile.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-{[(2-thienylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 5-{[(2-pyridylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate: Contains a pyridine ring instead of a furan ring.

Uniqueness

Methyl 5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

methyl 5-(furan-2-ylmethylcarbamoyl)-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H13N3O4/c1-15-10(6-9(14-15)12(17)18-2)11(16)13-7-8-4-3-5-19-8/h3-6H,7H2,1-2H3,(H,13,16)

InChI Key

RIMOGTPFDJYBSD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C(=O)NCC2=CC=CO2

Origin of Product

United States

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